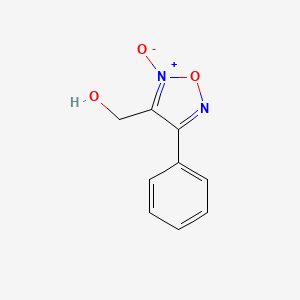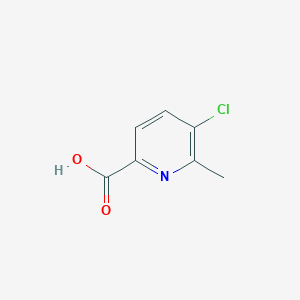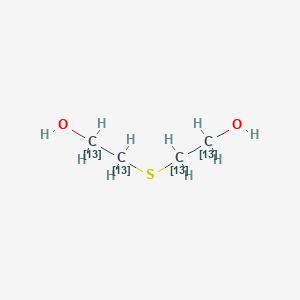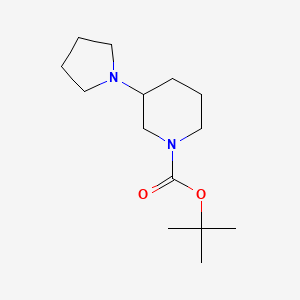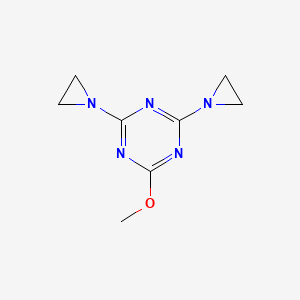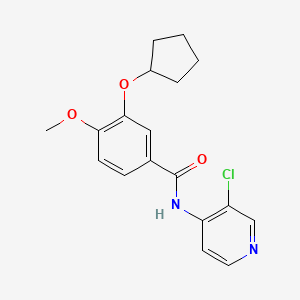
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide
Overview
Description
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide (NCPCM) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. NCPCM is a member of the pyridylbenzamides family, which are compounds that are synthesized from the reaction of a pyridine derivative and an aromatic amide. NCPCM is a versatile compound that has been studied for its ability to act as a modulator of several biological processes, including inflammation, cell growth, and apoptosis. The potential applications of NCPCM in scientific research have made it an attractive compound for further investigation.
Mechanism of Action
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been shown to act as an inhibitor of several enzymes involved in the regulation of inflammation, cell growth, and apoptosis. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. This compound has also been shown to inhibit the activity of several kinases involved in the regulation of cell growth and apoptosis, including Akt, p38 MAPK, and JNK.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of COX-2. This compound has also been shown to inhibit the growth of cancer cells in vitro and reduce the formation of amyloid plaques in Alzheimer’s disease. In addition, this compound has been shown to have anti-oxidant, anti-apoptotic, and anti-proliferative effects.
Advantages and Limitations for Lab Experiments
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has several advantages and limitations for laboratory experiments. The main advantage of this compound is its versatility, as it can be used to modulate a variety of biological processes. This compound is also relatively easy to synthesize and is relatively inexpensive. However, this compound also has some limitations. This compound is not very stable and is rapidly degraded in the presence of light or heat. Additionally, this compound can be toxic in high concentrations and should be handled with caution.
Future Directions
The potential applications of N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide in scientific research have made it an attractive compound for further investigation. Some potential future directions for this compound research include: exploring its potential use in cancer therapy, investigating its potential role in the treatment of Alzheimer’s disease, and studying its effects on other diseases and disorders. Additionally, further research could be conducted to explore the mechanisms of action of this compound and to develop more effective and stable formulations of the compound.
Scientific Research Applications
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been studied for its potential use in a variety of scientific research applications. This compound has been shown to act as a modulator of several biological processes, including inflammation, cell growth, and apoptosis. In addition, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in Alzheimer’s disease research, as it has been shown to reduce the formation of amyloid plaques, a hallmark of the disease.
properties
IUPAC Name |
N-(3-chloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-7-6-12(10-17(16)24-13-4-2-3-5-13)18(22)21-15-8-9-20-11-14(15)19/h6-11,13H,2-5H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBEANPACBLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2)Cl)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439077 | |
| Record name | N-(3-chloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144035-81-4 | |
| Record name | N-(3-chloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)
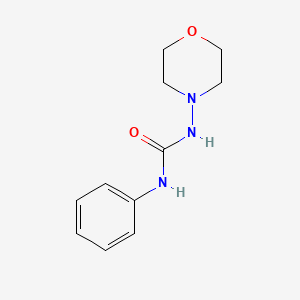
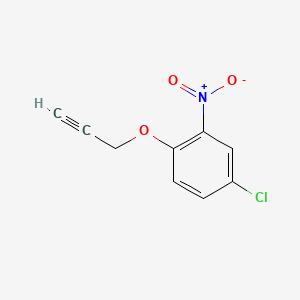

![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)

